molecular formula C18H17N3O5S2 B2780119 N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-18-6

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2780119
CAS No.: 941967-18-6
M. Wt: 419.47
InChI Key: CICALMLMUQOYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at the 6-position and a 4-tosylbutanamide moiety at the 2-position. The benzo[d]thiazole scaffold is well-documented for its pharmacological relevance, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-12-4-7-14(8-5-12)28(25,26)10-2-3-17(22)20-18-19-15-9-6-13(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICALMLMUQOYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with nitrobenzaldehyde to form 6-nitrobenzo[d]thiazole. This intermediate is then subjected to further reactions to introduce the tosylbutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of N-(6-aminobenzo[d]thiazol-2-yl)-4-tosylbutanamide.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Formula (Calculated) Biological Activity (Reported/Inferred) Synthesis Yield Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide (Target) Benzo[d]thiazole + nitro + tosylbutanamide C₁₈H₁₇N₃O₅S₂ Not explicitly reported Not reported -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)benzo[g]quinazolin-2-yl)thio]acetamide (Compound 8) Benzo[d]thiazole + nitro + sulfamoylphenyl-benzo[g]quinazolinone + thioacetamide C₂₉H₂₃N₅O₅S₃ Anticancer (inferred from structural analogs) 70%
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Thiazole + acrylamide + pyridinyl + propionamide Variable (C₁₈H₁₈N₄O₂S) CDK7 inhibition (explicitly reported) Not reported Patent
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole + fluorobenzylidene + methoxybenzylidene C₁₇H₁₃FN₂OS Insecticidal, fungicidal Not reported

Key Observations:

Structural Complexity vs. Bioactivity: The target compound exhibits moderate complexity compared to Compound 8 , which incorporates a sulfamoylphenyl-benzo[g]quinazolinone moiety. This structural extension in Compound 8 may enhance binding to enzyme pockets (e.g., kinases or topoisomerases) but could reduce bioavailability due to higher molecular weight (617.09 g/mol vs. ~443.5 g/mol for the target). The CDK7 inhibitors share an amide bond and heterocyclic core but utilize an acrylamide group for covalent binding, a feature absent in the target compound. The nitro group in the target may instead promote non-covalent interactions via electron-deficient aromatic systems.

The 1,3,4-thiadiazole derivatives demonstrate that sulfur-containing heterocycles broadly support bioactivity. However, the benzo[d]thiazole core in the target may offer superior π-π stacking interactions in enzyme binding compared to thiadiazoles.

Synthetic Accessibility: Compound 8 was synthesized in 70% yield, suggesting feasible routes for analogous compounds. The target compound’s synthesis likely involves amide coupling between 6-nitrobenzo[d]thiazol-2-amine and 4-tosylbutanoyl chloride, though yields are unreported.

Physicochemical Properties (Inferred)
Property Target Compound Compound 8 CDK7 Inhibitors
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (lower lipophilicity)
Water Solubility Low (tosyl group) Very low (bulky substituents) Moderate (polar acrylamide)
Metabolic Stability High (electron-withdrawing groups) Moderate (sulfamoyl group) Low (reactive acrylamide)

Implications :

  • The target compound’s balance of lipophilicity and stability may favor oral administration compared to Compound 8 but could require formulation enhancements to address solubility limitations.

Biological Activity

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the benzothiazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of compounds known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound this compound has shown potential in various studies, particularly concerning its anti-tubercular effects.

Target of Action

Research indicates that benzothiazole derivatives can exhibit anti-tubercular activity , targeting Mycobacterium tuberculosis (M. tuberculosis). The specific biochemical pathways involved in this activity are still under investigation, but it is believed that these compounds may inhibit critical enzymes or pathways necessary for the survival and replication of the bacteria .

Mode of Action

The mode of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes essential for bacterial metabolism.
  • Disruption of Cell Signaling : Potential anti-inflammatory properties suggest that these compounds may influence cellular signaling pathways.

The biochemical properties of this compound include:

  • Cellular Effects : Exhibits anti-inflammatory effects which may impact gene expression and cellular metabolism.
  • Molecular Interactions : Likely interacts with biomolecules through binding interactions, leading to enzyme inhibition or activation .

In Vitro Studies

Recent studies have evaluated the biological activity of various benzothiazole derivatives, including this compound. For instance:

  • A study reported that certain benzothiazole derivatives significantly inhibited the growth of M. tuberculosis in vitro at concentrations as low as 1 µg/mL .
  • Another research highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A431 and H1299 cells .

Table: Summary of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Inhibition (%)
This compoundAnti-tubercular185
Similar Benzothiazole Derivative ACytotoxic (A431 Cells)275
Similar Benzothiazole Derivative BAnti-inflammatory570

Q & A

Q. What are the key steps and optimized conditions for synthesizing N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 6-nitrobenzo[d]thiazol-2-amine with activated carbonyl intermediates (e.g., tosylbutanoyl chloride) under inert atmospheres (argon/nitrogen) to form the amide bond.
  • Solvent systems : Dimethylformamide (DMF) or ethanol, with heating under reflux (60–100°C) for 12–24 hours to ensure completion .
  • Purification : Column chromatography or recrystallization from methanol/dichloromethane mixtures to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the nitrobenzothiazole core (e.g., aromatic protons at δ 7.8–8.5 ppm) and tosyl/butanamide groups (e.g., methyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and torsional conformations, particularly for nitro and sulfonyl groups .

Q. How does the nitro group influence the compound’s reactivity?

The nitro group at the 6-position of the benzothiazole ring is electron-withdrawing, enhancing electrophilic substitution resistance but stabilizing intermediates in reduction or nucleophilic reactions. This impacts functionalization strategies for derivatization .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in bioactivity (e.g., variable IC50_{50} values in enzyme inhibition assays) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers affects compound aggregation. Pre-solubilization in 0.1% Tween-80 improves consistency .
  • Assay interference : Nitro groups may react with thiol-containing assay components (e.g., in MTT assays), necessitating orthogonal validation via HPLC-based activity monitoring .

Q. What strategies optimize the compound’s selectivity for kinase targets?

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluorine at the phenylthio position) to enhance hydrophobic interactions with kinase ATP-binding pockets. Computational docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .
  • Proteomic profiling : Chemoproteomics using immobilized compound derivatives identifies off-target interactions, guiding selectivity refinement .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Temperature control : Excessive heat (>100°C) promotes nitro group reduction, forming undesired amine derivatives.
  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogen atmosphere may degrade the benzothiazole ring; milder catalysts (e.g., Zn/NH4_4Cl) are preferred for selective reductions .
  • Byproduct identification : LC-MS tracks intermediates, enabling stepwise optimization .

Q. What computational methods predict the compound’s ADMET properties?

  • Lipinski’s Rule of Five : LogP calculations (e.g., using SwissADME) indicate moderate hydrophobicity (LogP ~3.2), suggesting adequate membrane permeability but potential CYP450 inhibition.
  • Toxicity prediction : ProTox-II highlights hepatotoxicity risks, necessitating in vitro liver microsome stability assays .

Q. How does the tosyl group impact crystallographic packing and solubility?

  • Crystal packing : The bulky tosyl group introduces steric hindrance, reducing π-π stacking interactions and favoring orthorhombic crystal systems. X-ray data show C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons .
  • Solubility : The tosyl group lowers aqueous solubility (<10 µM in PBS), requiring formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.